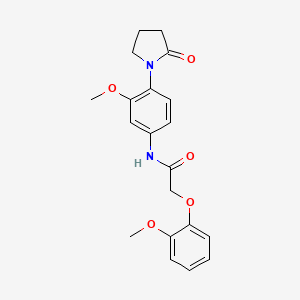
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(2-methoxyphenoxy)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MPAA is a small molecule that is synthesized in the laboratory using various chemical reactions.
科学的研究の応用
Chemical Synthesis Applications :
- Galeazzi, Mobbili, and Orena (1996) explored the oxidative cyclisation of certain amides, leading to 1,3,4-trisubstituted pyrrolidin-2-ones, which are useful in synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, such as (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).
- Zhang Qun-feng (2008) reported on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, using a novel Pd/C catalyst (Zhang Qun-feng, 2008).
Pharmacological Applications :
- Rani et al. (2016) synthesized novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlighting the versatility of acetamide compounds in drug development (Rani, Pal, Hegde, & Hashim, 2016).
- Maruyama et al. (2012) discussed N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists, showing potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Biochemistry Applications :
- Cameron et al. (2007) investigated the cooperative binding of acetaminophen and caffeine within the P450 3A4 active site, demonstrating the complex interactions in metabolic pathways (Cameron et al., 2007).
作用機序
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the Sigma-1 receptor . It binds to the receptor and modulates its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s action on the Sigma-1 receptor affects the calcium signaling pathway . By modulating the IP3 receptor, it influences the influx of Ca2+ ions from the ER to the mitochondria, which can impact various downstream cellular processes .
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These modifications can enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties , improving its bioavailability and potential as a drug .
Result of Action
The modulation of the Sigma-1 receptor by the compound can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are due to the compound’s influence on calcium signaling and the downstream cellular processes it impacts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules that bind to the Sigma-1 receptor can affect the compound’s ability to modulate the receptor . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-3-4-7-17(16)27-13-19(23)21-14-9-10-15(18(12-14)26-2)22-11-5-8-20(22)24/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOXXRUPKYBWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

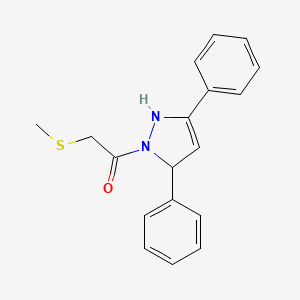
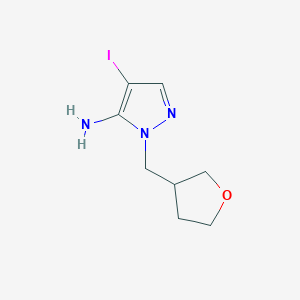
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)
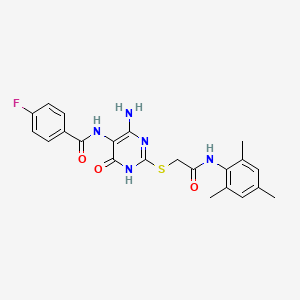
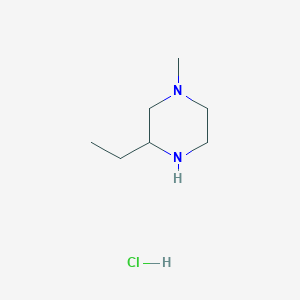

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2920117.png)
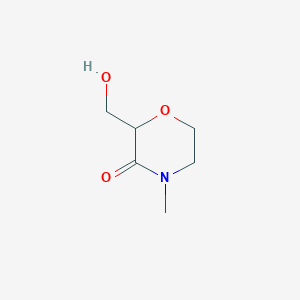
![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)
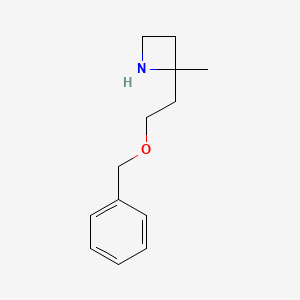

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2920129.png)
![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2920130.png)
